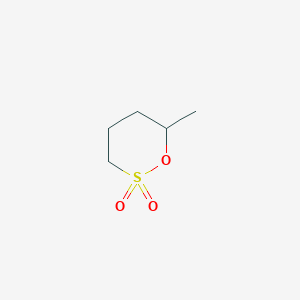
6-Methyloxathiane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloxathiane 2,2-dioxide is an organic compound with the molecular formula C5H10O3S It is a sulfur-containing heterocyclic compound, characterized by a six-membered ring structure that includes one sulfur atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloxathiane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroethanol with sodium sulfite, followed by cyclization to form the oxathiane ring. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyloxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxathiane derivatives.
Scientific Research Applications
6-Methyloxathiane 2,2-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyloxathiane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its sulfur-containing structure is believed to play a crucial role in its activity.
Comparison with Similar Compounds
Oxathiane: Similar structure but without the methyl group.
Thiane: A sulfur-containing six-membered ring without the oxygen atom.
Sulfolane: A saturated five-membered ring with sulfur and oxygen atoms.
Uniqueness: 6-Methyloxathiane 2,2-dioxide is unique due to the presence of both sulfur and oxygen in its ring structure, along with a methyl group that can influence its reactivity and properties
Properties
CAS No. |
4362-71-4 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
6-methyloxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H10O3S/c1-5-3-2-4-9(6,7)8-5/h5H,2-4H2,1H3 |
InChI Key |
CVCDRAUQCCAINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















